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Compound of Interest

Compound Name: Dodecyl acetate

Cat. No.: B107313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and gas chromatography-mass spectrometry (GC-MS) spectral data for dodecyl
acetate. This document is intended to serve as a valuable resource for researchers and

professionals involved in the identification, characterization, and quality control of this

compound.

Introduction
Dodecyl acetate (also known as lauryl acetate) is an organic compound classified as an ester

of dodecanol and acetic acid. It is a colorless liquid with a floral, waxy, and slightly fruity odor,

making it a common ingredient in fragrances, soaps, and detergents. In the pharmaceutical

and drug development sectors, dodecyl acetate can be used as a starting material, an

intermediate, or a reference standard. Accurate spectral analysis is therefore crucial for

confirming its identity, purity, and for elucidating its structure.

This guide presents detailed ¹H NMR, ¹³C NMR, and GC-MS spectral data, alongside the

experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the characteristic
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chemical shifts for dodecyl acetate.

¹H NMR Spectral Data
The ¹H NMR spectrum of dodecyl acetate is characterized by distinct signals corresponding to

the different proton environments in the molecule.

Assignment Chemical Shift (ppm) Multiplicity Integration

CH₃-C=O ~2.05 Singlet 3H

O-CH₂- ~4.06 Triplet 2H

O-CH₂-CH₂- ~1.62 Quintet 2H

-(CH₂)₉- ~1.26 Multiplet 18H

CH₃-(CH₂)₁₀- ~0.88 Triplet 3H

¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Assignment Chemical Shift (ppm)

C=O ~171.1

O-CH₂- ~64.6

O-CH₂-CH₂- ~31.9

-(CH₂)ₙ- (bulk) ~29.6 - 29.1

O-CH₂-CH₂-CH₂- ~28.6

-(CH₂)ₙ- ~25.9

-(CH₂)ₙ- ~22.7

CH₃-C=O ~21.0

CH₃-(CH₂)₁₀- ~14.1
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Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of dodecyl acetate for structural

elucidation and purity assessment.

Materials:

Dodecyl acetate sample

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

Pipettes

Vortex mixer

Instrumentation:

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of the dodecyl acetate sample into a clean, dry

vial.

Add approximately 0.7 mL of CDCl₃ containing TMS to the vial.

Gently vortex the mixture until the sample is fully dissolved.

Transfer the solution into a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the ¹H spectrum using a standard single-pulse experiment.

Acquire the broadband proton-decoupled ¹³C spectrum.

Data Processing:

Apply Fourier transformation to the raw data (Free Induction Decay - FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H spectrum.

Process the ¹³C spectrum similarly.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid analytical technique that combines the separation capabilities of gas

chromatography with the detection power of mass spectrometry to identify and quantify volatile

and semi-volatile compounds.

GC-MS Spectral Data
The electron ionization (EI) mass spectrum of dodecyl acetate is characterized by a series of

fragment ions. The molecular ion peak ([M]⁺) at m/z 228 is often of low abundance or absent.
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m/z Relative Abundance (%) Possible Fragment Ion

43 100 [CH₃CO]⁺

55 ~56 [C₄H₇]⁺

61 ~48 [CH₃COOH₂]⁺

41 ~48 [C₃H₅]⁺

69 ~47 [C₅H₉]⁺

Note: Relative abundances can vary slightly between instruments.

Experimental Protocol: GC-MS
Objective: To separate dodecyl acetate from a sample matrix and obtain its mass spectrum for

identification.

Materials:

Dodecyl acetate sample

Hexane (or other suitable solvent)

GC vials with inserts

Microsyringe

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization

(EI) source.

Procedure:

Sample Preparation:

Prepare a dilute solution of the dodecyl acetate sample in hexane (e.g., 100 µg/mL).
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Transfer the solution to a GC vial.

Instrumental Parameters (Typical):

GC:

Column: HP-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

Injector Temperature: 250 °C.

Injection Mode: Split (e.g., 50:1).

Injection Volume: 1 µL.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 min, ramp at 15

°C/min to 250 °C, hold for 5 min.

MS:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Ion Source Temperature: 230 °C.

Mass Scan Range: m/z 40-300.

Data Analysis:

Identify the peak corresponding to dodecyl acetate based on its retention time.

Analyze the mass spectrum of the peak and compare the fragmentation pattern with the

reference data.

Visualizations
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The following diagram illustrates a generalized workflow for the spectral analysis of a chemical

compound like dodecyl acetate.

General Workflow for Spectral Analysis of Dodecyl Acetate
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To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Dodecyl
Acetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b107313#dodecyl-acetate-spectral-data-nmr-gc-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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